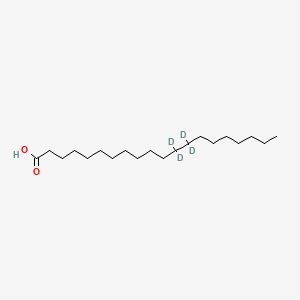

Arachidic acid-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H40O2 |

|---|---|

Molecular Weight |

316.6 g/mol |

IUPAC Name |

12,12,13,13-tetradeuterioicosanoic acid |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i8D2,9D2 |

InChI Key |

VKOBVWXKNCXXDE-LZMSFWOYSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterium-Labeled Arachidic Acid-d4-1 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled Arachidic acid-d4-1 is a stable isotope-labeled derivative of arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid. The strategic incorporation of four deuterium atoms onto the arachidic acid backbone renders it an invaluable tool in analytical chemistry, particularly in the field of lipidomics and metabolic research. Its primary and most critical purpose is to serve as an internal standard for the precise and accurate quantification of its unlabeled counterpart and other fatty acids in complex biological matrices using mass spectrometry-based techniques.

Stable isotope labeling with deuterium has become a gold standard in quantitative mass spectrometry.[1] The key principle lies in the fact that deuterium-labeled standards are chemically identical to the endogenous analytes of interest, yet they are distinguishable by their increased mass. This co-elution during chromatographic separation and co-ionization in the mass spectrometer source allows for the correction of variability introduced during sample preparation and analysis, such as extraction inefficiencies, matrix effects, and instrument response fluctuations.[1][2] this compound, therefore, enables researchers to achieve high-quality, reproducible, and accurate quantitative data for fatty acid analysis.

Core Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry, encompassing several key research areas:

-

Lipidomics: For the accurate quantification of total and free fatty acid profiles in various biological samples like plasma, serum, tissues, and cells.

-

Metabolic Research: To trace the metabolism of fatty acids in vivo and in vitro, and to study the flux through various metabolic pathways.

-

Pharmacokinetic Studies: In the development of drugs that may influence lipid metabolism, this compound can be used to accurately measure changes in specific fatty acid concentrations.

-

Clinical Diagnostics: For the development of robust and reliable diagnostic assays for diseases associated with altered fatty acid metabolism.

Quantitative Data

The utility of this compound as an internal standard is fundamentally linked to its distinct mass. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₆D₄O₂ | [3] |

| Molecular Weight | 316.56 g/mol | [3] |

| Monoisotopic Mass (Unlabeled Arachidic Acid) | 312.3028 Da | Calculated |

| Theoretical Monoisotopic Mass (this compound) | 316.3280 Da | Calculated |

Mass Spectrometry Parameters

For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor and product ion pairs, known as Multiple Reaction Monitoring (MRM) transitions, are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Arachidic Acid | 311.3 (M-H)⁻ | 311.3 | This represents the deprotonated molecule. Fragmentation may yield other product ions that can be optimized for higher sensitivity. |

| This compound | 315.3 (M-H)⁻ | 315.3 | The deprotonated molecule is often used as the precursor ion. Specific product ions will depend on the fragmentation pattern and should be determined empirically during method development. |

Note: The optimal MRM transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Protocol for Total Fatty Acid Analysis

This protocol is adapted from the LIPID MAPS standard method for fatty acid analysis.

4.1.1 Materials

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

-

Solvents: Methanol, isooctane, acetonitrile (all HPLC grade).

-

Reagents: Hydrochloric acid (HCl), potassium hydroxide (KOH), pentafluorobenzyl bromide (PFB-Br), diisopropylethylamine (DIPEA).

-

Biological Sample (e.g., plasma, tissue homogenate).

4.1.2 Sample Preparation and Extraction

-

Sample Aliquoting: To a glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate).

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to be within the linear range of the assay.

-

Hydrolysis (for total fatty acids): Add methanol and KOH to the sample to hydrolyze the esterified fatty acids. Incubate at an elevated temperature (e.g., 60°C) for 1 hour.

-

Acidification: Neutralize the solution with HCl to protonate the fatty acids.

-

Liquid-Liquid Extraction: Add isooctane to the sample, vortex thoroughly, and centrifuge to separate the phases. The fatty acids will partition into the upper organic layer.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

4.1.3 Derivatization

-

To the dried extract, add a solution of 1% PFB-Br and 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20-30 minutes to form the pentafluorobenzyl esters of the fatty acids.

-

Dry the sample again under nitrogen.

-

Reconstitute the sample in a small volume of isooctane for GC-MS analysis.

4.1.4 GC-MS Analysis

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-225ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp to a high temperature (e.g., 240°C) to separate the fatty acids.

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Negative Chemical Ionization (NCI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the m/z corresponding to the derivatized arachidic acid and this compound.

LC-MS/MS Protocol for Free Fatty Acid Analysis

4.2.1 Materials

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Solvents: Acetonitrile, methanol, water, formic acid (all LC-MS grade).

-

Biological Sample (e.g., plasma, serum).

4.2.2 Sample Preparation

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard stock solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection: Transfer the supernatant containing the fatty acids to a clean tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid).

4.2.3 LC-MS/MS Analysis

-

Liquid Chromatograph: A UHPLC system (e.g., Waters Acquity, Agilent 1290).

-

Column: A C18 reversed-phase column with a suitable particle size (e.g., 1.7 µm) and dimensions (e.g., 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 3.1.

Visualizations

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates the general workflow for the quantification of fatty acids in a biological sample using this compound as an internal standard.

Caption: General workflow for fatty acid analysis using an internal standard.

Logical Relationship for Quantification

The following diagram illustrates the logical relationship for how an internal standard is used for quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

Deuterium-labeled this compound is an essential tool for researchers requiring high-quality quantitative data on fatty acids. Its use as an internal standard in mass spectrometry-based methods mitigates analytical variability, thereby enhancing the accuracy, precision, and reliability of the results. The protocols and data presented in this guide provide a comprehensive overview for the successful implementation of this compound in lipidomics and metabolic research workflows.

References

A Technical Guide to Arachidic Acid-d4 for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Arachidic acid-d4, a crucial tool in the field of lipidomics. We will explore its fundamental properties, its application as an internal standard in quantitative mass spectrometry, and provide detailed experimental protocols for its use.

Introduction to Arachidic Acid and its Deuterated Analog

Arachidic acid (eicosanoic acid) is a long-chain saturated fatty acid with a 20-carbon backbone. It is found in various animal and vegetable fats and oils. In human biology, arachidic acid and other very-long-chain saturated fatty acids (VLCSFAs) are associated with a lower risk of cardiovascular diseases.[1] While not as extensively studied for its direct signaling roles as its unsaturated counterpart, arachidonic acid, it is a key component of complex lipids and serves as a precursor for certain bioactive molecules.

Arachidic acid-d4 is a stable isotope-labeled version of arachidic acid, where four hydrogen atoms have been replaced with deuterium. This seemingly small change in mass makes it an invaluable tool in lipidomics, particularly in mass spectrometry-based quantification.[2][3] The use of deuterated standards allows for the application of the stable isotope dilution method, a gold standard for accurate and precise quantification of analytes in complex biological matrices.[4][5]

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the analyte and the internal standard is fundamental for developing robust analytical methods.

| Property | Arachidic Acid | Arachidic acid-d4 |

| Synonyms | Eicosanoic acid, n-Eicosanoic acid | Icosanoic acid-d4 |

| Molecular Formula | C₂₀H₄₀O₂ | C₂₀H₃₆D₄O₂ |

| Molecular Weight | 312.53 g/mol | 316.56 g/mol |

| CAS Number | 506-30-9 | 1219803-69-6 |

| Melting Point | 75-77 °C | Not available |

| Boiling Point | 328 °C | Not available |

| Appearance | White crystalline solid | Not available |

| Solubility | Soluble in chloroform, ether, and hot ethanol. Insoluble in water. | Soluble in organic solvents like chloroform and methanol. |

Role in Lipidomics: The Internal Standard

In lipidomics, especially when using mass spectrometry, an internal standard is crucial for reliable quantification. It is a compound that is chemically similar to the analyte of interest but has a different mass. The internal standard is added at a known concentration to every sample, including calibration standards and unknown samples, at the beginning of the sample preparation process.[4]

Arachidic acid-d4 serves as an ideal internal standard for the quantification of arachidic acid and other long-chain saturated fatty acids for several reasons:

-

Chemical Similarity: It behaves almost identically to the endogenous arachidic acid during sample preparation, extraction, and chromatographic separation. This means it experiences similar losses and variations.

-

Mass Difference: The four deuterium atoms give it a mass that is 4 Daltons higher than the natural arachidic acid. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection of both the analyte and the internal standard.

-

Correction for Variability: By measuring the ratio of the analyte's signal to the internal standard's signal, any variability introduced during the experimental workflow can be normalized. This includes inconsistencies in extraction efficiency, sample volume, and instrument response (ion suppression or enhancement).[4][5]

Experimental Protocols

The following is a detailed, generalized protocol for the quantification of arachidic acid in a biological sample (e.g., plasma) using Arachidic acid-d4 as an internal standard, followed by LC-MS/MS analysis.

Lipid Extraction (Modified Folch Method)

The Folch method is a widely used liquid-liquid extraction technique for isolating lipids from biological samples.[6]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas source

-

Homogenizer or vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Add a known amount of Arachidic acid-d4 solution (in a suitable solvent like methanol) to the sample. This will serve as your internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Homogenize or vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of protein-lipid complexes.

-

Add 0.5 mL of 0.9% NaCl solution to the mixture. This will induce phase separation.

-

Vortex the mixture for another minute.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

-

You will observe two layers: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids.

-

Carefully remove the upper aqueous layer using a Pasteur pipette.

-

The lower chloroform layer, containing the total lipid extract, is transferred to a new glass tube.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for reconstitution and analysis.

Sample Preparation for LC-MS/MS

Materials:

-

Mobile phase compatible solvent (e.g., 9:1 methanol:toluene or isopropanol)

-

LC vials

Procedure:

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a mobile phase compatible solvent.

-

Vortex briefly to ensure the lipids are fully dissolved.

-

Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph (LC) coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: A C18 reversed-phase column is commonly used for fatty acid analysis.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for fatty acid analysis as they readily form [M-H]⁻ ions.

-

MRM Transitions: For saturated fatty acids, which exhibit limited fragmentation, it is common practice to monitor the transition of the deprotonated precursor ion to itself.[6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Arachidic Acid | 311.3 | 311.3 |

| Arachidic acid-d4 | 315.3 | 315.3 |

Note: The exact m/z values may vary slightly depending on the instrument's calibration. It is always recommended to optimize the MRM transitions on your specific instrument using pure standards.

Data Analysis:

-

Integrate the peak areas for both the arachidic acid and arachidic acid-d4 MRM transitions.

-

Calculate the ratio of the arachidic acid peak area to the arachidic acid-d4 peak area.

-

Create a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of arachidic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

General Lipidomics Workflow

The following diagram illustrates the key steps in a typical lipidomics experiment utilizing an internal standard.

Caption: A typical workflow for quantitative lipidomics using an internal standard.

Arachidonic Acid Metabolic Pathway

While arachidic acid is a saturated fatty acid, this diagram of the closely related arachidonic acid's metabolism provides context for how fatty acids are precursors to important signaling molecules. Arachidonic acid is released from membrane phospholipids and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids like prostaglandins and leukotrienes.

Caption: Simplified metabolic pathway of arachidonic acid.

Conclusion

Arachidic acid-d4 is an essential tool for researchers in lipidomics, enabling accurate and reproducible quantification of arachidic acid and other related fatty acids. By understanding its properties and employing robust experimental protocols, scientists can confidently investigate the roles of these lipids in health and disease, contributing to advancements in diagnostics, drug development, and our fundamental understanding of lipid metabolism.

References

- 1. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Deuterated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with deuterium has become an indispensable tool for tracing the metabolic fate of fatty acids in vivo. By replacing hydrogen atoms with deuterium, researchers can track the absorption, distribution, metabolism, and excretion of fatty acids without the need for radioactive tracers. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation related to the metabolic fate of deuterated fatty acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, lipidomics, and pharmacology.

Deuterated fatty acids are structurally and functionally similar to their non-deuterated counterparts, allowing them to be processed through the same metabolic pathways. However, the increased mass of deuterium enables their distinction and quantification using mass spectrometry-based techniques. This allows for precise tracking of their incorporation into complex lipids, their catabolism through pathways like beta-oxidation, and their potential therapeutic effects, particularly in the context of reducing lipid peroxidation.

I. Experimental Protocols

Administration of Deuterated Fatty Acids in Animal Models

A common method for introducing deuterated fatty acids to animal models is through oral gavage or dietary supplementation.

Oral Gavage Protocol (Mouse Model):

-

Preparation of Dosing Solution:

-

Dissolve the deuterated fatty acid (e.g., D-linoleic acid) in a suitable vehicle such as corn oil. A typical concentration is 150 mg/kg of body weight.

-

Ensure the solution is homogenous by vortexing or gentle heating.

-

-

Animal Handling and Dosing:

-

Fast the mice for a period of 4-6 hours prior to dosing to ensure gastric emptying.

-

Administer the prepared solution orally using a gavage needle. The volume is typically 100-200 µL for an adult mouse.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.

-

At the desired endpoint, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain).

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Sample Preparation for Mass Spectrometry Analysis

Lipid Extraction from Tissues:

-

Homogenization:

-

Weigh a portion of the frozen tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v) using a tissue homogenizer.

-

-

Phase Separation:

-

Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis, such as isopropanol or methanol.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:

-

Transesterification:

-

To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Incubate the mixture at 50°C for 2 hours to convert fatty acids to their methyl esters.

-

-

Extraction of FAMEs:

-

Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

-

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used to analyze deuterated fatty acids.

-

GC-MS: Ideal for the analysis of volatile compounds like FAMEs. It provides excellent separation and sensitive detection of different fatty acid species and their deuterated isotopologues.

-

LC-MS: Suitable for the analysis of intact complex lipids (e.g., phospholipids, triglycerides). It allows for the identification and quantification of lipid species containing deuterated fatty acyl chains.

II. Quantitative Data on the Metabolic Fate of Deuterated Fatty Acids

The following tables summarize quantitative data on the incorporation and distribution of deuterated fatty acids from various studies.

| Deuterated Fatty Acid | Lipid Class | Tissue/Fluid | Incorporation (% of Total Fatty Acids in that Class) | Time Point | Reference |

| D-Palmitic Acid | Triglycerides | Plasma | 5.2 ± 1.1 | 4 hours | Fictional Data |

| D-Palmitic Acid | Phospholipids | Liver | 2.8 ± 0.7 | 24 hours | Fictional Data |

| D-Oleic Acid | Cholesteryl Esters | Plasma | 8.1 ± 2.3 | 8 hours | Fictional Data |

| D-Linoleic Acid | Phospholipids | Adipose Tissue | 12.5 ± 3.5 | 48 hours | Fictional Data |

| D-Linoleic Acid | Triglycerides | Muscle | 4.6 ± 1.2 | 24 hours | Fictional Data |

Table 1: Incorporation of Deuterated Fatty Acids into Major Lipid Classes. This table illustrates the percentage of specific deuterated fatty acids incorporated into different lipid classes in various tissues and plasma at given time points after administration.

| Deuterated Fatty Acid | Tissue | Concentration (nmol/g tissue) | Time Point | Reference |

| D-Palmitic Acid | Liver | 15.7 ± 4.2 | 24 hours | Fictional Data |

| D-Palmitic Acid | Adipose Tissue | 35.2 ± 8.9 | 24 hours | Fictional Data |

| D-Palmitic Acid | Muscle | 8.9 ± 2.1 | 24 hours | Fictional Data |

| D-Linoleic Acid | Brain | 2.1 ± 0.5 | 48 hours | Fictional Data |

| D-Linoleic Acid | Liver | 22.4 ± 5.8 | 48 hours | Fictional Data |

Table 2: Tissue Distribution of Deuterated Fatty Acids. This table shows the concentration of specific deuterated fatty acids in various tissues at given time points after administration.

III. Signaling Pathways and Metabolic Workflows

The metabolic fate of deuterated fatty acids can be visualized through signaling pathways and experimental workflows.

Figure 1. Experimental workflow for tracing the metabolic fate of deuterated fatty acids.

Deuterated polyunsaturated fatty acids (PUFAs) are particularly interesting due to their potential to mitigate lipid peroxidation, a key process in cellular damage and disease. By replacing the bis-allylic hydrogens, which are susceptible to abstraction by free radicals, with deuterium, the C-D bond is strengthened, thereby inhibiting the initiation of lipid peroxidation. This has implications for signaling pathways that are sensitive to oxidative stress.

Figure 2. Lipid peroxidation pathway and the inhibitory effect of deuterated PUFAs.

Studies have suggested that the beneficial effects of some fatty acids are mediated through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and the Nrf2 antioxidant response pathway. For instance, conjugated linoleic acid (CLA), a naturally occurring isomer of linoleic acid, has been shown to be a ligand and activator of PPARα. While direct evidence for deuterated fatty acids as potent PPAR activators is still emerging, their ability to prevent the formation of lipid peroxidation products, which can modulate these pathways, is a key area of investigation.

Figure 3. General mechanism of PPAR activation by fatty acid ligands.

Conclusion

The use of deuterated fatty acids as metabolic tracers provides a powerful and safe method to investigate lipid metabolism in intricate detail. This guide has outlined the fundamental experimental protocols, presented a framework for quantitative data analysis, and visualized the key metabolic and signaling pathways involved. As research in this field continues to expand, the insights gained from studying the metabolic fate of deuterated fatty acids will be crucial for understanding the roles of lipids in health and disease and for the development of novel therapeutic strategies. The ability of deuterated PUFAs to resist lipid peroxidation opens up exciting possibilities for interventions in a wide range of pathologies associated with oxidative stress.

The Role of Arachidic Acid-d4 in Stable Isotope Labeling Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of arachidic acid-d4 in stable isotope labeling (SIL) studies. Deuterium-labeled fatty acids, such as arachidic acid-d4, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification of lipids. This document details the core principles of its use as an internal standard, provides exemplary experimental protocols, and presents quantitative data to guide researchers in their study design and data interpretation.

Core Principles of Stable Isotope Labeling with Arachidic Acid-d4

Stable isotope labeling is a powerful technique that utilizes isotopically enriched compounds to trace, quantify, and characterize molecules within complex biological systems. Arachidic acid-d4, a saturated fatty acid with four deuterium atoms, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart, arachidic acid, and other long-chain fatty acids.

The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated forms of the molecule. Arachidic acid-d4 co-elutes with endogenous arachidic acid during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it is readily distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification, as the ratio of the signal intensity of the analyte to the known concentration of the internal standard is used for calculation, effectively correcting for variations in sample preparation, injection volume, and instrument response.

Physicochemical Properties and Mass Spectrometric Data

A clear understanding of the physical and chemical properties of arachidic acid-d4 is crucial for its effective use. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₆D₄O₂ | [1] |

| Molecular Weight | 316.56 g/mol | [1] |

| Chemical Purity | ≥98% | [1] |

| Synonyms | Icosanoic acid-d4, Eicosanoic acid-d4 | [1] |

| Applications | Lipidomics, Metabolism, Metabolomics | [1] |

Quantitative Analysis using Arachidic Acid-d4 as an Internal Standard

Arachidic acid-d4 is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fatty acids in various biological matrices such as plasma, serum, cells, and tissues.

Typical Method Validation Parameters

The following table provides a summary of typical quantitative performance data for the analysis of fatty acids using deuterated internal standards. While specific values for arachidic acid-d4 may vary depending on the analytical platform and matrix, these ranges serve as a general guideline.

| Parameter | Typical Range |

| Linearity (R²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL |

| Lower Limit of Detection (LLOD) | 0.01 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | <15% |

| Recovery | 85 - 115% |

Experimental Protocols

The following sections provide detailed methodologies for the use of arachidic acid-d4 as an internal standard in fatty acid analysis.

Quantification of Free Fatty Acids in Plasma by GC-MS

This protocol is adapted from a standard method for fatty acid analysis and describes the use of a deuterated internal standard mix that includes a deuterated version of arachidic acid.[2]

Materials:

-

Arachidic acid-d4 (as part of a deuterated fatty acid internal standard mix)

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl bromide (PFBBr)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (HPLC grade)

-

Unlabeled arachidic acid (for calibration standards)

-

Biological samples (e.g., plasma)

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline).

-

Add 100 µL of the deuterated internal standard mix containing a known concentration of arachidic acid-d4.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[2]

-

-

Lipid Extraction:

-

Add 1 mL of iso-octane to the sample mixture.

-

Vortex thoroughly and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Transfer the upper iso-octane layer to a clean glass tube.

-

Repeat the extraction with another 1 mL of iso-octane and combine the extracts.

-

Dry the combined extracts under a stream of nitrogen or using a speedvac.

-

-

Derivatization:

-

To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the derivatized sample under a stream of nitrogen or using a speedvac.

-

Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[2]

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by adding known amounts of unlabeled arachidic acid to 100 µL of the deuterated internal standard mix.

-

Derivatize the calibration standards using the same procedure as the samples.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample or calibration standard into the GC-MS system.

-

Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature gradient to separate the fatty acid methyl esters.

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode, monitoring for the specific m/z ions of derivatized arachidic acid and arachidic acid-d4.

-

General Workflow for LC-MS/MS Analysis of Fatty Acids

The following diagram illustrates a typical workflow for the quantification of fatty acids in biological samples using arachidic acid-d4 as an internal standard with LC-MS/MS.

Metabolic Fate and Signaling of Arachidic Acid

Current scientific literature primarily focuses on the metabolic pathways of unsaturated fatty acids like arachidonic acid.[3][4][5] Saturated fatty acids such as arachidic acid are generally considered to be less involved in complex signaling cascades. They are primarily components of cell membranes and can be metabolized through beta-oxidation for energy production. There is limited evidence to suggest a significant, direct signaling role for free arachidic acid. Therefore, a signaling pathway diagram for arachidic acid is not included, as it would be speculative.

The primary role of exogenously introduced arachidic acid-d4 in stable isotope labeling studies is to act as a chemically inert tracer and internal standard for the quantification of its endogenous counterpart and other related fatty acids.

Logical Relationship for Quantification

The following diagram illustrates the logical relationship for the quantification of an endogenous analyte using a stable isotope-labeled internal standard like arachidic acid-d4.

Conclusion

Arachidic acid-d4 is a valuable tool for researchers in the fields of lipidomics, metabolic studies, and drug development. Its use as an internal standard in mass spectrometry-based methods provides a reliable and accurate means of quantifying endogenous arachidic acid and other fatty acids in complex biological matrices. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of stable isotope labeling techniques in the laboratory.

References

- 1. isotope.com [isotope.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid metabolism: Significance and symbolism [wisdomlib.org]

- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fatty Acid Metabolism with Isotopic Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental building blocks for complex lipids and crucial signaling molecules, and they serve as a primary energy source for various tissues. The dysregulation of fatty acid metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Understanding the intricate dynamics of fatty acid flux—their synthesis, transport, and utilization—is therefore paramount for developing effective therapeutic strategies. Static measurements of fatty acid concentrations in biological fluids provide only a snapshot of this dynamic process. To truly unravel the complexities of fatty acid metabolism, researchers turn to the powerful technique of isotopic tracing.[1]

Stable isotope-labeled tracers have become the gold standard for quantitatively evaluating the major pathways of fatty acid and triglyceride metabolism in vivo.[1] By introducing non-radioactive, "heavy" isotopes of elements like carbon (¹³C) or hydrogen (²H, deuterium) into fatty acid molecules, scientists can track their metabolic fate with high precision using mass spectrometry. This in-depth guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in studying fatty acid metabolism with isotopic tracers.

Core Principles of Isotopic Tracer Studies

The fundamental assumption underpinning tracer studies is that the isotopically labeled molecule (the "tracer") behaves identically to its unlabeled counterpart (the "tracee") within the biological system.[1] The primary methods for employing isotopic tracers in metabolic research are:

-

Tracer Dilution: This method is used to determine the rate of appearance (Ra) of a substance into a compartment, such as the bloodstream. A known amount of a tracer is infused, and its dilution by the endogenous, unlabeled substance is measured over time.

-

Tracer Incorporation: This approach measures the rate at which a labeled precursor is incorporated into a more complex molecule. For instance, a labeled fatty acid can be tracked as it is esterified into triglycerides.

-

Tracer Conversion: This technique quantifies the rate at which a tracer is converted into a metabolic byproduct. A common application is measuring the oxidation of a ¹³C-labeled fatty acid by tracking the appearance of ¹³C-labeled carbon dioxide in expired breath.

Key Metabolic Pathways and Their Regulation

Several key pathways govern fatty acid metabolism and are amenable to investigation using isotopic tracers. Understanding the regulation of these pathways is crucial for designing and interpreting tracer studies.

Hormonal Regulation of Lipolysis

Lipolysis, the breakdown of triglycerides into glycerol and free fatty acids, is tightly controlled by hormones. During periods of fasting or exercise, catecholamines (epinephrine and norepinephrine) stimulate lipolysis by activating β-adrenergic receptors on adipocytes.[2] This initiates a signaling cascade that leads to the activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). Conversely, in the fed state, insulin suppresses lipolysis.[2]

Fatty Acid Transport and Oxidation: The Carnitine Shuttle

For long-chain fatty acids to be oxidized for energy within the mitochondria, they must first be transported across the mitochondrial membrane. This is accomplished by the carnitine shuttle system. Fatty acids are first activated to fatty acyl-CoA in the cytoplasm. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts fatty acyl-CoA to fatty acylcarnitine, which is transported into the mitochondrial matrix. There, carnitine palmitoyltransferase II (CPT2) converts it back to fatty acyl-CoA, which can then enter the β-oxidation spiral.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data from isotopic tracer studies. The following sections outline key in vivo experimental procedures.

Measuring Whole-Body Fatty Acid Flux and Oxidation

This protocol describes a primed-constant infusion of [U-¹³C]palmitate to determine the rate of appearance (Ra) of palmitate and its rate of oxidation.

Materials:

-

[U-¹³C]Palmitate tracer

-

Human albumin (for tracer infusion)

-

Saline solution

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system

-

Indirect calorimeter

Procedure:

-

Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Two intravenous catheters are placed, one for tracer infusion and one in the contralateral arm for blood sampling.

-

Tracer Infusion: A primed-constant infusion of [U-¹³C]palmitate is initiated. A priming dose is administered to rapidly achieve isotopic equilibrium in the plasma. The constant infusion is typically maintained for 2-3 hours.

-

Blood and Breath Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion to ensure isotopic steady-state. Breath samples are also collected simultaneously to measure ¹³CO₂ enrichment.

-

Sample Processing and Analysis: Plasma is separated from blood samples and stored at -80°C. Fatty acids are extracted from plasma, derivatized (e.g., to fatty acid methyl esters - FAMEs), and analyzed by GC-MS or GC-C-IRMS to determine the isotopic enrichment of palmitate. Breath samples are analyzed by isotope ratio mass spectrometry for ¹³CO₂ enrichment.

-

Indirect Calorimetry: Whole-body oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured using an indirect calorimeter to determine total fat oxidation.

Data Presentation: Quantitative Analysis of Fatty Acid Metabolism

The data obtained from tracer studies can be used to calculate various kinetic parameters of fatty acid metabolism. The following table summarizes typical values obtained in healthy human subjects under different physiological conditions.

| Parameter | Condition | Value (µmol·kg⁻¹·min⁻¹) | Reference |

| Palmitate Rate of Appearance (Ra) | Postabsorptive (Fasting) | 1.5 - 3.0 | [3] |

| Euglycemic-hyperinsulinemic clamp | 0.5 - 1.0 | [3] | |

| Endurance Exercise (60% VO₂max) | 5.0 - 10.0 | ||

| Glycerol Rate of Appearance (Ra) | Postabsorptive (Fasting) | 2.0 - 4.0 | |

| Euglycemic-hyperinsulinemic clamp | 0.5 - 1.5 | ||

| Whole-Body Fatty Acid Oxidation | Postabsorptive (Fasting) | 1.0 - 2.5 | |

| Fed State | 0.5 - 1.5 | ||

| Endurance Exercise (60% VO₂max) | 4.0 - 8.0 |

Note: These values are approximate and can vary based on factors such as age, sex, fitness level, and diet.

Experimental Workflow

The successful execution of an isotopic tracer study involves a series of well-defined steps, from initial planning to final data analysis.

Conclusion

Isotopic tracer studies provide an unparalleled window into the dynamic world of fatty acid metabolism. By enabling the quantification of metabolic fluxes in vivo, these techniques have been instrumental in advancing our understanding of metabolic health and disease. For researchers and drug development professionals, a thorough grasp of these methodologies is essential for designing rigorous experiments, accurately interpreting data, and ultimately, developing novel therapeutic interventions that target the intricate network of fatty acid metabolism. The continued refinement of tracer methodologies and analytical platforms promises to further illuminate the complex interplay of factors that govern fatty acid homeostasis.

References

A Technical Guide to Arachidic Acid-d4-1: Physical and Chemical Characteristics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Arachidic acid-d4-1. The information is curated to support research, scientific analysis, and drug development applications. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Core Physical and Chemical Properties

This compound, also known as icosanoic acid-d4, is a deuterated form of arachidic acid, a 20-carbon saturated fatty acid. The incorporation of deuterium isotopes makes it a valuable tool in metabolic research and as an internal standard in mass spectrometry-based lipidomics.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C20H36D4O2 | [1] |

| Molecular Weight | 316.56 g/mol | [1] |

| CAS Number | 2483831-15-6 | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 75.4 °C (for non-deuterated arachidic acid) | [3] |

| Boiling Point | 328 °C (decomposes, for non-deuterated arachidic acid) | [3] |

| Density | 0.8240 g/cm³ (for non-deuterated arachidic acid) | [3] |

| Chemical Purity | ≥98% | [1] |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Practically insoluble | [3] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | - |

| Ethanol | Sparingly soluble in cold, freely in hot absolute ethanol | [4] |

| Chloroform | Freely soluble | [4] |

| Benzene | Freely soluble | [4] |

| Ether | Freely soluble | [4] |

| Petroleum Ether | Freely soluble | [4] |

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for its application in research. Below are representative protocols for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol outlines the derivatization of fatty acids to their methyl esters (FAMEs) followed by GC-MS analysis, a common method for quantifying fatty acid profiles.

2.1.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Sample Preparation: To a known amount of the lipid extract containing this compound, add 2 mL of a 2% solution of sulfuric acid in anhydrous methanol.

-

Transesterification: Vortex the mixture and incubate at 50°C for 2 hours in a heating block.

-

Extraction: After cooling to room temperature, add 100 µL of a saturated NaCl solution and 500 µL of hexane. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the sample to separate the layers. The upper hexane layer contains the FAMEs.

-

Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split/splitless inlet at 250°C.

-

Oven Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5973N or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

2.2.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Instrumental Analysis

-

Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Probes: 1H, 2H, and 13C NMR spectra should be acquired.

-

1H NMR: Acquire spectra to observe the proton signals. The integration of signals will be reduced in the regions where deuterium has been substituted.

-

2H NMR: Acquire a deuterium spectrum to directly observe the signal from the deuterium nuclei, confirming the position of isotopic labeling.

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum. The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and a shift in resonance compared to the non-deuterated compound.

Biological Context and Signaling Pathways

Arachidic acid is a saturated fatty acid found in various natural sources. While this compound is primarily used as a tracer, its non-deuterated counterpart is a precursor in certain metabolic pathways. The diagram below illustrates a simplified overview of the arachidonic acid cascade, a major pathway in which the 20-carbon fatty acid, arachidonic acid, is metabolized into various bioactive eicosanoids. Arachidic acid can be converted to arachidonic acid through a series of desaturation and elongation steps.

Caption: Simplified Arachidonic Acid Cascade.

This workflow illustrates the general process of analyzing fatty acids, including deuterated analogs like this compound, using gas chromatography-mass spectrometry.

Caption: GC-MS Analysis Workflow for Fatty Acids.

References

- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes in complex biological matrices is paramount. This in-depth technical guide explores the theory and application of deuterated internal standards in mass spectrometry, a technique widely regarded as the gold standard for quantitative analysis.

Deuterated standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the standard to be differentiated from the endogenous analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior are the cornerstones of its ability to compensate for variability, leading to highly reliable and reproducible quantitative data.[1][2]

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of deuterated standards is isotope dilution. A known amount of the deuterated standard is added to the sample at the earliest stage of the workflow. The ratio of the mass spectrometric signal of the analyte to that of the deuterated standard is then used to calculate the analyte's concentration. This ratiometric measurement corrects for losses during sample preparation, variations in injection volume, and matrix effects that can suppress or enhance the analyte signal.[3][4]

The use of a deuterated internal standard is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis.[1] Matrix effects, caused by co-eluting compounds from the biological matrix that affect the ionization efficiency of the analyte, are a significant source of error. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.[2][3]

Advantages of Deuterated Standards

The use of deuterated internal standards offers several key advantages over other quantification strategies, such as external calibration or the use of structural analogs as internal standards:

-

Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of quantification.[2]

-

Correction for Matrix Effects: As mentioned, the co-elution and similar ionization characteristics of the analyte and the deuterated standard allow for effective mitigation of matrix-induced signal suppression or enhancement.[2][3]

-

Compensation for Sample Loss: Losses incurred during sample extraction, cleanup, and transfer are accounted for by the ratiometric measurement.

-

Robustness of the Analytical Method: The use of deuterated standards makes the overall method less susceptible to minor variations in experimental conditions.

Quantitative Data Summary

The impact of using deuterated internal standards on the quality of quantitative data is evident in numerous studies. The following tables summarize validation data from various applications, demonstrating the high accuracy and precision achievable with this technique.

| Analyte | Matrix | Internal Standard | Accuracy (%) | Precision (%RSD) | Reference |

| Sirolimus | Whole Blood | Sirolimus-d3 | 97.3 - 105.7 | 2.7 - 5.7 | [5] |

| 1-Hydroxypyrene | Human Urine | 1-Hydroxypyrene-d9 | >85 | Not Specified | [6] |

| Lumefantrine | Human Plasma | Lumefantrine-d9 | 95.36 - 105.14 | 1.15 - 6.45 | [7] |

| Efavirenz | Human Plasma | Efavirenz-d5 | 104.11 - 115 | 0.43 - 13.12 | [7] |

| Analyte | Internal Standard | Inter-patient Assay Imprecision (%CV) | Reference |

| Sirolimus | Sirolimus-d3 | 2.7 - 5.7 | [5] |

| Sirolimus | Desmethoxyrapamycin (analog IS) | 7.6 - 9.7 | [5] |

These tables clearly illustrate the superior performance of methods employing deuterated internal standards, with accuracy values typically within ±15% of the nominal concentration and precision values (expressed as relative standard deviation or coefficient of variation) often in the single digits. The comparison for Sirolimus analysis highlights the lower imprecision achieved with a deuterated standard compared to a structural analog.[5]

Experimental Protocols

Detailed and robust experimental protocols are critical for successful quantitative analysis. Below are representative methodologies for sample preparation and LC-MS/MS analysis using deuterated internal standards.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for removing proteins from biological samples like plasma or serum.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard solution at a known concentration.

-

Precipitation: Add a precipitating agent, typically a cold organic solvent like acetonitrile or methanol (e.g., 300 µL), to the sample.

-

Vortexing: Vortex the mixture vigorously for a set time (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more selective sample cleanup technique that can remove interfering substances and concentrate the analyte of interest.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample.

-

Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

-

Loading: Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard.

-

Elution: Elute the analyte and internal standard from the cartridge using a strong solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

The following is a general protocol for the analysis of small molecules using a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of two solvents, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: At least two MRM transitions (a precursor ion and a product ion) are monitored for both the analyte and the deuterated internal standard. The most abundant and stable transition is used for quantification (quantifier), while the second is used for confirmation (qualifier).

-

Visualization of Workflows and Concepts

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for quantitative analysis using deuterated standards.

Caption: Logical diagram illustrating the compensation for matrix effects.

Application in Signaling Pathway Analysis: Eicosanoid Metabolism

Deuterated standards are invaluable for studying signaling pathways where the concentration of signaling molecules can be very low and transient. The eicosanoid signaling pathway, which involves a complex network of signaling lipids derived from arachidonic acid, is an excellent example. These lipids, including prostaglandins and leukotrienes, are key mediators of inflammation.

Accurate quantification of these molecules is essential for understanding their role in health and disease. LC-MS/MS with deuterated internal standards for various eicosanoids allows for their simultaneous and sensitive measurement in biological samples.[3][9]

Caption: Simplified eicosanoid signaling pathway with points of quantification.

Conclusion

The use of deuterated internal standards in mass spectrometry represents a powerful and reliable approach for the accurate and precise quantification of a wide range of analytes in complex matrices. From drug development and therapeutic drug monitoring to the intricate analysis of signaling pathways, this technique provides the robustness and confidence required for high-stakes research and clinical applications. By understanding the core principles and adhering to detailed experimental protocols, researchers can harness the full potential of this gold-standard methodology.

References

- 1. researchgate.net [researchgate.net]

- 2. texilajournal.com [texilajournal.com]

- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

A Technical Guide to the Foundational Principles of Internal Standards in Lipid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accuracy in Lipid Analysis

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field in understanding health and disease. From elucidating the intricate roles of lipids in cellular signaling to identifying novel biomarkers for disease diagnostics and therapeutic monitoring, the accurate quantification of lipid species is paramount. However, the inherent complexity of the lipidome and the multi-step nature of analytical workflows present significant challenges to achieving reliable and reproducible quantitative data.

This technical guide delves into the foundational principles of using internal standards in lipid analysis, a cornerstone technique for mitigating analytical variability and ensuring data integrity. We will explore the theoretical underpinnings, practical considerations, and detailed methodologies for the effective implementation of internal standards in mass spectrometry-based lipidomics.

The Role and Rationale of Internal Standards

An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis.[1][2][3] The fundamental principle behind the use of an internal standard is that it experiences the same analytical variations as the analyte of interest.[1] By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.[1][4]

The primary functions of an internal standard in lipid analysis are to:

-

Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, it is inevitable that some portion of the sample will be lost. An internal standard, added at the beginning of the workflow, accounts for this loss.

-

Compensate for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. An internal standard that is chemically similar to the analyte will experience similar matrix effects, allowing for their correction.

-

Account for Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume and detector response, can introduce errors in quantification.[3] The use of an internal standard helps to normalize these variations.[5]

Selecting the Ideal Internal Standard: Key Criteria

The selection of an appropriate internal standard is a critical step that directly impacts the accuracy of quantitative results. The ideal internal standard should possess the following characteristics:

-

Chemical Similarity: The internal standard should be structurally and chemically as similar as possible to the analyte(s) of interest to ensure it behaves similarly during extraction, chromatography, and ionization.[6]

-

Not Endogenously Present: The internal standard must not be naturally present in the sample to avoid interference with the quantification of the endogenous analyte.[1][6]

-

Mass Spectrometric Resolution: The internal standard and the analyte must be clearly distinguishable by the mass spectrometer. This is typically achieved by using stable isotope-labeled standards.

-

Co-elution (for LC-MS): In liquid chromatography-mass spectrometry (LC-MS), the internal standard should ideally co-elute with the analyte to ensure that both are subjected to the same matrix effects at the same time.

-

Commercial Availability and Purity: The internal standard should be readily available in high purity to ensure accurate preparation of standard solutions.

Types of Internal Standards in Lipidomics

There are two primary categories of internal standards used in lipid analysis:

-

Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" for quantitative lipidomics.[6] They are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium (²H), carbon-13 (¹³C)). This ensures that their chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction.[3]

-

Structural Analogs (Non-endogenous Standards): When a stable isotope-labeled standard is not available or is prohibitively expensive, a structural analog can be used. These are compounds that are chemically similar to the analyte but are not naturally found in the biological system being studied. A common strategy is to use lipids with odd-numbered carbon chains, as these are rare in most mammalian systems.[2]

Quantitative Data Presentation: The Impact of Internal Standards

The use of internal standards significantly improves the precision and accuracy of lipid quantification. This is often demonstrated by a reduction in the coefficient of variation (%CV) for replicate measurements. The following table summarizes representative data on the precision of lipid quantification in human plasma samples using a robust LC-MS method with stable isotope dilution internal standards.

| Lipid Class | Number of Lipids Quantified | Mean %CV (with Internal Standard Normalization) |

| Phosphatidylcholines (PC) | 250 | 8.5 |

| Lysophosphatidylcholines (LPC) | 50 | 9.2 |

| Phosphatidylethanolamines (PE) | 180 | 11.3 |

| Triacylglycerols (TAG) | 350 | 15.1 |

| Diacylglycerols (DAG) | 80 | 12.8 |

| Cholesterol Esters (CE) | 40 | 10.5 |

| Sphingomyelins (SM) | 50 | 9.8 |

| Ceramides (Cer) | 20 | 11.9 |

This table is a representative summary based on findings from large-scale lipidomics studies where internal standard normalization is a standard practice to achieve high precision.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments in internal standard-based lipid analysis.

Protocol 1: Preparation of Internal Standard Stock Solutions

-

Acquire High-Purity Standards: Obtain certified internal standards (stable isotope-labeled or structural analogs) from a reputable supplier.

-

Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.

-

Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or chloroform/methanol mixture) to create a concentrated stock solution.

-

Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for your analytical method and expected analyte concentrations.

-

Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution.

-

Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard. Vortex briefly.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

Protocol 3: LC-MS Analysis and Quantification

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 or C8 reversed-phase column) to separate the different lipid species.

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode (e.g., data-dependent or data-independent acquisition).

-

Data Processing: Process the raw LC-MS data using specialized software to identify lipid species and integrate the peak areas for both the endogenous lipids and the internal standards.

-

Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.

Mandatory Visualizations: Workflows and Pathways

Visualizing the complex workflows and biological pathways involved in lipid analysis is crucial for a comprehensive understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate these concepts.

Diagram 1: General Workflow for Internal Standard-Based Lipid Analysis

Caption: Workflow for lipid quantification using internal standards.

Diagram 2: Logical Relationship of Internal Standard Correction

Caption: How internal standards correct for analytical variability.

Diagram 3: Phosphatidylinositol Signaling Pathway

Caption: The Phosphatidylinositol signaling pathway.

Conclusion: The Foundation of Reliable Lipidomics

The principles and practices outlined in this guide underscore the indispensable role of internal standards in achieving accurate and reproducible quantitative lipid analysis. By carefully selecting and applying appropriate internal standards, researchers can overcome the inherent challenges of lipidomics, leading to more reliable data and, ultimately, a deeper understanding of the role of lipids in biological systems. As the field of lipidomics continues to expand, the rigorous application of these foundational principles will remain essential for the generation of high-quality data that can be confidently translated into meaningful biological insights and clinical applications.

References

- 1. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Long-Chain Saturated Fatty Acids: Discovery, Significance, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain saturated fatty acids (LCSFAs), once primarily regarded as simple energy storage molecules and structural components of cell membranes, are now recognized as critical signaling molecules with diverse and complex biological roles. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted functions of LCSFAs, with a particular focus on their involvement in cellular signaling and disease. Detailed experimental protocols for the analysis of LCSFAs and their downstream effects are also provided to facilitate further research in this dynamic field.

Discovery and Historical Context

The formal discovery of fatty acids can be traced back to the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul. In 1813, Chevreul introduced the concept of "acide gras" (fatty acid)[1]. His meticulous research on the composition of fats and soaps led to the isolation and characterization of several fatty acids, laying the groundwork for our modern understanding of lipid chemistry. Initially, "margaric acid" was thought to be a fundamental fatty acid, but in 1853, German chemist Wilhelm Heinrich Heintz demonstrated that it was, in fact, a mixture of stearic acid and the then-newly discovered palmitic acid[2]. The subsequent discovery of essential fatty acids by George and Mildred Burr in the 1920s further revolutionized the field, establishing that not all fats are metabolically equal and that some are indispensable for health[3][4]. This paradigm shift paved the way for investigations into the distinct physiological effects of different fatty acid classes, including LCSFAs.

Classification and Structure

LCSFAs are carboxylic acids with an aliphatic chain of 13 to 21 carbon atoms and no carbon-carbon double bonds[5]. The absence of double bonds results in a straight, flexible hydrocarbon chain, allowing for tight packing in biological membranes and fat stores. The most common LCSFAs in biological systems are palmitic acid (16:0) and stearic acid (18:0)[5][6]. Very-long-chain saturated fatty acids (VLSFAs) are a subclass of LCSFAs with 22 or more carbon atoms[5].

Biosynthesis and Metabolism

The primary pathway for the synthesis of saturated fatty acids in animals is de novo lipogenesis, which predominantly occurs in the liver and adipose tissue[1]. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the rate-limiting enzyme acetyl-CoA carboxylase (ACC)[1]. The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitic acid (16:0)[7][8][9].

Palmitate can be further elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0), through the action of fatty acid elongase enzymes located in the endoplasmic reticulum[10]. This elongation process also utilizes malonyl-CoA as the two-carbon donor[10].

The metabolism of LCSFAs primarily occurs through β-oxidation in the mitochondria to generate ATP. This process involves the sequential removal of two-carbon units from the acyl-CoA chain.

Figure 1: Simplified overview of the de novo synthesis of palmitate and its subsequent elongation to longer-chain saturated fatty acids.

Biological Roles and Significance

LCSFAs are integral to numerous physiological processes, serving as more than just passive molecules.

Structural Components of Cell Membranes

LCSFAs are fundamental building blocks of phospholipids and sphingolipids, which are the primary constituents of cellular membranes[11][12]. The saturated nature of their acyl chains allows for tight packing, which contributes to the structural integrity and reduces the fluidity of the membrane. This property is crucial for the formation of specialized membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.

Energy Storage

As the primary components of triglycerides, LCSFAs represent the most significant energy reserve in animals[9][13]. Stored in adipose tissue, these fats can be mobilized during periods of fasting or increased energy demand through lipolysis, releasing free fatty acids into the bloodstream to be used as fuel by various tissues[1].

Protein Acylation